molecular formula C31H25N5O8 B1384168 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate CAS No. 62374-25-8

2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate

Cat. No. B1384168
CAS RN: 62374-25-8
M. Wt: 595.6 g/mol
InChI Key: WZRBAVDJTYIQBI-UHFFFAOYSA-N
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Description

2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate is a useful research compound. Its molecular formula is C31H25N5O8 and its molecular weight is 595.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Drug Development

One of the primary applications of this compound involves its use in the synthesis of various drugs. For example, Inaba et al. (2000) demonstrated its application in the practical synthesis of nelfinavir, a potent HIV-protease inhibitor (Inaba, Yamada, Abe, Sagawa, & Cho, 2000). Similarly, Georgios Balayiannis et al. (1999) discussed the formation of diastereomeric compounds using this molecule, which could have implications in drug synthesis (Balayiannis, Argiris, Papaioannou, & Kavounis, 1999).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of related compounds are also a key area of study. Li Yee Then et al. (2017) explored the crystal structures of similar benzoate compounds, providing insights into their molecular conformation and interactions (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).

Ferroelectric Liquid Crystal Behavior

Research into the ferroelectric liquid crystal behavior of similar compounds has been conducted by Haramoto and Kamogawa (1987, 1990). They synthesized related benzoate compounds and measured their mesomorphic behaviors, discovering ferroelectric liquid crystal properties (Haramoto & Kamogawa, 1987; 1990).

Stability and Photoreactivity Studies

The stability and photoreactivity of related compounds in aqueous solutions have been studied as well, which is crucial for their potential applications. For instance, Sasaki, Midorikawa, and Arakawa (1992) examined the decomposition kinetics and photoreactivity of a similar proteinase inhibitor in aqueous solution (Sasaki, Midorikawa, & Arakawa, 1992).

Antimicrobial Activity

There's also research on the antimicrobial properties of similar compounds. Desai et al. (2015) synthesized a series of compounds for the development of antimicrobial agents and evaluated their efficacy against various bacteria and fungi (Desai, Shihory, Bhatt, Patel, & Karkar, 2015).

properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBAVDJTYIQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate
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2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate
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2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate
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2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate
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2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate
Reactant of Route 6
2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate

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